molecular formula C18H23N3O2S B7641685 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide

2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide

Cat. No. B7641685
M. Wt: 345.5 g/mol
InChI Key: UKUMXIQFQDAYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. It has also been found to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators in the body. It has also been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-microbial effects by inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile tool for studying a variety of diseases and conditions. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are many potential future directions for research on 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide. One possible direction is to further investigate the mechanism of action of this compound and its effects on specific signaling pathways and enzymes in the body. Another possible direction is to explore the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases and conditions. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic efficacy.

Synthesis Methods

The synthesis of 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of benzylamine with 2-(2-methyl-1,3-thiazol-5-yl)ethylamine to produce the intermediate compound N-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]amine. This intermediate is then reacted with morpholine-4-carboxylic acid to produce the final product.

Scientific Research Applications

2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide has been studied extensively for its potential as a therapeutic agent in a variety of scientific research applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for use in the treatment of a wide range of diseases and conditions.

properties

IUPAC Name

2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-20-12-17(24-14)7-8-19-18(22)21-9-10-23-16(13-21)11-15-5-3-2-4-6-15/h2-6,12,16H,7-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUMXIQFQDAYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCNC(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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